N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide: is an organic compound with the molecular formula C14H11BrF3NO2S and a molecular weight of 394.21 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and a trifluoromethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Sulfonamide Formation: The sulfonamide group is formed by reacting the trifluoromethylated bromoarene with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The benzyl group can undergo coupling reactions with other aromatic compounds, forming biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azides, nitriles, and other substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, while the benzyl and bromine groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonamide
- N-Benzyl-3-chloro-5-(trifluoromethyl)benzenesulfonamide
- N-Benzyl-3-bromo-4-(trifluoromethyl)benzenesulfonamide
Uniqueness: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring, which influences its reactivity and binding properties. The presence of the benzyl group further enhances its versatility in synthetic applications .
Properties
IUPAC Name |
N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZMSPJCUFJYLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650510 |
Source
|
Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-22-6 |
Source
|
Record name | 3-Bromo-N-(phenylmethyl)-5-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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